molecular formula C7H7ClN2O B2619180 2-Amino-4-hydroxybenzonitrile;hydrochloride CAS No. 2309468-92-4

2-Amino-4-hydroxybenzonitrile;hydrochloride

Cat. No.: B2619180
CAS No.: 2309468-92-4
M. Wt: 170.6
InChI Key: WBMOTJKWYQLBGQ-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxybenzonitrile;hydrochloride is a chemical compound with the molecular formula C7H7ClN2OThis compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Amino-4-hydroxybenzonitrile;hydrochloride involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction is advantageous due to its mild conditions and low production cost. The reaction typically occurs at 120°C for about 2 hours, yielding high purity benzonitrile .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of ionic liquids as recycling agents. This method eliminates the need for metal salt catalysts, simplifying the separation process and making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxybenzonitrile;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various amines .

Scientific Research Applications

2-Amino-4-hydroxybenzonitrile;hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 2-Amino-4-hydroxybenzonitrile;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, affecting metabolic processes and cellular functions. This inhibition is often achieved through binding to the active sites of enzymes, altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-hydroxybenzonitrile;hydrochloride is unique due to its hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

2-amino-4-hydroxybenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c8-4-5-1-2-6(10)3-7(5)9;/h1-3,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMOTJKWYQLBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309468-92-4
Record name 2-amino-4-hydroxybenzonitrile hydrochloride
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